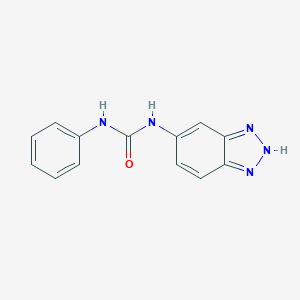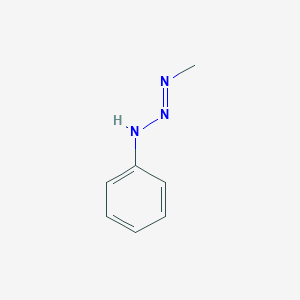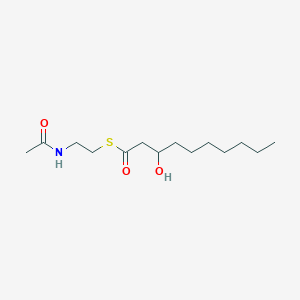
S-(2-acetamidoethyl) 3-hydroxydecanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-acetamidoethyl) 3-hydroxydecanethioate, also known as AEDH, is a thiol-reactive compound that has gained significant attention in scientific research. It is a synthetic compound that has shown potential in various applications, such as in the pharmaceutical industry, biochemistry, and biotechnology.
Applications De Recherche Scientifique
S-(2-acetamidoethyl) 3-hydroxydecanethioate has been extensively studied for its potential applications in scientific research. It has been used as a thiol-reactive probe to detect and quantify thiol-containing proteins in biological samples. This compound has also been used to study the redox regulation of proteins and the role of thiol groups in protein function. Additionally, this compound has been used as a crosslinking agent to study protein-protein interactions.
Mécanisme D'action
S-(2-acetamidoethyl) 3-hydroxydecanethioate reacts with thiol groups on proteins, forming a covalent bond between the thiol group and the this compound molecule. This reaction can lead to changes in protein structure and function, which can be studied to gain insight into the role of thiol groups in protein function and regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and phosphatases. This compound has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
S-(2-acetamidoethyl) 3-hydroxydecanethioate has several advantages for use in lab experiments. It is a highly specific thiol-reactive compound that can be used to selectively target thiol-containing proteins. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations, including the potential for non-specific reactions with other amino acids and the need for careful optimization of reaction conditions.
Orientations Futures
There are several future directions for research on S-(2-acetamidoethyl) 3-hydroxydecanethioate. One area of interest is the development of new methods for the detection and quantification of thiol-containing proteins using this compound. Additionally, this compound could be used to study the redox regulation of proteins in vivo. Finally, this compound could be used as a tool for the development of new therapeutics that target thiol-containing proteins.
Conclusion:
In conclusion, this compound is a thiol-reactive compound that has shown significant potential in scientific research. Its synthesis method has been optimized to provide high yields of this compound with minimal impurities. This compound has been extensively studied for its potential applications in scientific research, including as a thiol-reactive probe, a crosslinking agent, and an inhibitor of enzyme activity. This compound has several advantages for use in lab experiments, including its specificity and stability, but also has some limitations. Future research directions for this compound include the development of new methods for the detection and quantification of thiol-containing proteins and the use of this compound as a tool for the development of new therapeutics.
Méthodes De Synthèse
S-(2-acetamidoethyl) 3-hydroxydecanethioate can be synthesized by reacting 3-mercapto-1-propanol with 3-chloropropionic acid in the presence of triethylamine. The resulting product is then reacted with N-acetyl ethylenediamine to yield this compound. The synthesis method has been optimized to provide high yields of this compound with minimal impurities.
Propriétés
| 15469-78-0 | |
Formule moléculaire |
C14H27NO3S |
Poids moléculaire |
289.44 g/mol |
Nom IUPAC |
S-(2-acetamidoethyl) 3-hydroxydecanethioate |
InChI |
InChI=1S/C14H27NO3S/c1-3-4-5-6-7-8-13(17)11-14(18)19-10-9-15-12(2)16/h13,17H,3-11H2,1-2H3,(H,15,16) |
Clé InChI |
AKKZYNFGIOAWKB-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CC(=O)SCCNC(=O)C)O |
SMILES canonique |
CCCCCCCC(CC(=O)SCCNC(=O)C)O |
Synonymes |
3-hydroxydecanoic acid N-acetylcysteamine thioester 3-hydroxydecanoic acid N-acetylcysteamine thioester, (+-)-isomer 3-hydroxydecanoic acid N-acetylcysteamine thioester, (R)-isomer 3-OHDA-NACS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


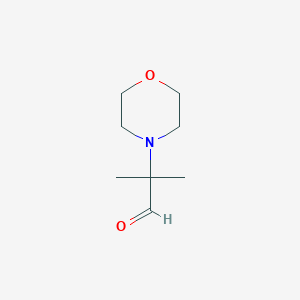
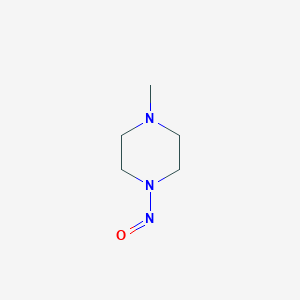

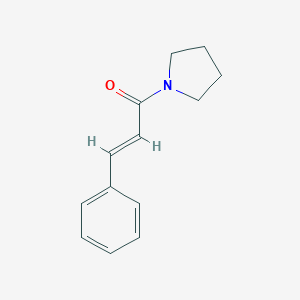
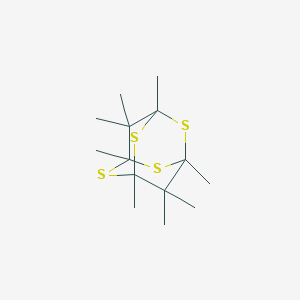
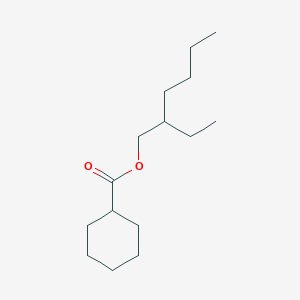
![2-[2-(2-Methoxyethoxy)ethoxy]acetic acid](/img/structure/B99971.png)

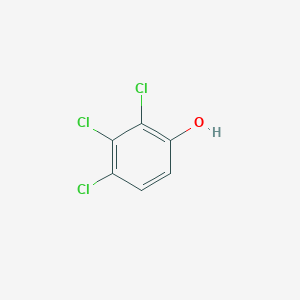
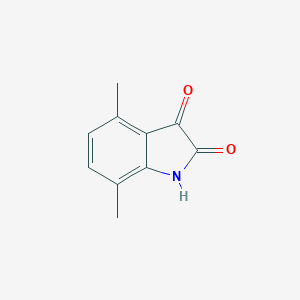
![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)
